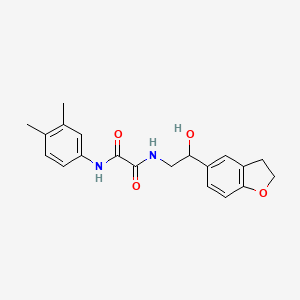![molecular formula C23H24ClN5O2 B2761385 {6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326930-03-3](/img/structure/B2761385.png)
{6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound {6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Chemical Reactions Analysis
The chemical reactions involvingThis compound are not well-documented .
Aplicaciones Científicas De Investigación
Thermochemistry and Coordination Chemistry
Research on the thermochemistry of adducts involving heterocyclic bases such as morpholine, piperazine, and quinoline elucidates the enthalpic interactions and bonding characteristics in these complexes. Studies have characterized these adducts through elemental analysis, melting points, thermal studies, and IR spectroscopy, determining parameters like standard enthalpies of formation, decomposition, and the mean standard enthalpies of metal-nitrogen bonds, which are crucial for understanding their stability and reactivity in various chemical environments (Dunstan, 2003).
Synthesis and Structural Exploration
A novel bioactive heterocycle featuring morpholine and piperidine rings has been synthesized, with its structure characterized through various spectroscopic methods and X-ray diffraction. This compound has shown antiproliferative activity, indicating potential medicinal applications. The detailed structural analysis, including Hirshfeld surface analysis, has provided insight into intermolecular interactions critical for the molecule's stability and activity (Prasad et al., 2018).
Anti-corrosion Studies
8-Hydroxyquinoline derivatives have been investigated for their anti-corrosion capabilities for mild steel in an acidic medium. This research combines gravimetric, electrochemical techniques, and computational studies (DFT and molecular dynamics simulations) to assess the efficiency of these compounds as corrosion inhibitors. Such studies are pivotal for developing new materials with enhanced durability and resistance to environmental degradation (Douche et al., 2020).
Antiprotozoal Agents
Efforts in medicinal chemistry have led to the synthesis of new derivatives aimed at combating protozoal infections. Compounds featuring the quinolone core have been evaluated for their activity against Entamoeba histolytica and Plasmodium falciparum, showcasing the potential of these molecules as antiprotozoal agents. Such research contributes significantly to the discovery of new treatments for diseases like malaria and amoebiasis, addressing global health challenges (Ansari et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . Additionally, it has shown significant activity on the kinase p70S6Kβ , which features an equivalent cysteine .
Mode of Action
For instance, it has shown inhibitory activity against the kinase p70S6Kβ .
Biochemical Pathways
Given its anti-tubercular activity, it may be inferred that it affects the pathways related to the survival and replication of mycobacterium tuberculosis .
Result of Action
The compound has demonstrated significant activity against Mycobacterium tuberculosis H37Ra, indicating its potential as an anti-tubercular agent . Furthermore, it has shown inhibitory activity against the kinase p70S6Kβ .
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra . This suggests that 6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone may interact with enzymes, proteins, and other biomolecules involved in the life cycle of this bacterium.
Cellular Effects
In terms of cellular effects, similar compounds have been evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells and the results indicate that the compounds are non-toxic to human cells . This suggests that 6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone may have a similar profile.
Molecular Mechanism
The molecular interactions of similar compounds in docking studies reveal their suitability for further development .
Propiedades
IUPAC Name |
[6-chloro-4-(4-pyridin-2-ylpiperazin-1-yl)quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c24-17-4-5-20-18(15-17)22(19(16-26-20)23(30)29-11-13-31-14-12-29)28-9-7-27(8-10-28)21-3-1-2-6-25-21/h1-6,15-16H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEUBJVEOFJTJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



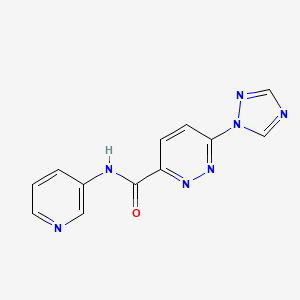
![7-[Chloro(difluoro)methyl]-3-(4-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2761306.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate](/img/structure/B2761308.png)
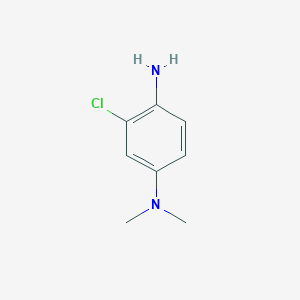
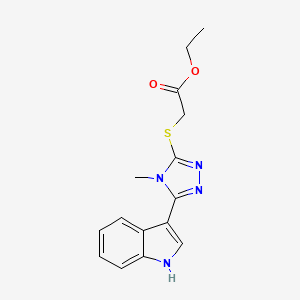
![4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2761313.png)

![3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2761317.png)

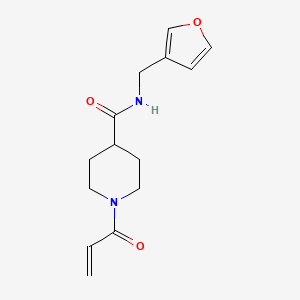
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2761324.png)
